2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
CAS No.: 1306738-35-1
Cat. No.: VC3006280
Molecular Formula: C13H18N6OS
Molecular Weight: 306.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-35-1 |
|---|---|
| Molecular Formula | C13H18N6OS |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | 2-[[4-methyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C13H18N6OS/c1-9-3-5-10(6-4-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20) |
| Standard InChI Key | MTIMCFRYJVXNMK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN |
| Canonical SMILES | CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN |
Introduction
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound featuring a 1,2,4-triazole ring system. This compound is of interest due to its potential applications in pharmaceutical chemistry and materials science. The compound's structure includes a triazole core with a methyl group and a p-tolylaminomethyl substituent, linked to an acetohydrazide moiety via a sulfur atom.
Synthesis and Preparation
The synthesis of 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves several steps, starting from the preparation of the triazole core. This may involve the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring, followed by substitution reactions to introduce the desired functional groups.
| Step | Reaction | Conditions |
|---|---|---|
| 1. Formation of Triazole Core | Hydrazine derivative reacts with aldehyde/ketone | Acidic conditions, reflux |
| 2. Introduction of Aminomethyl Group | Reaction with p-tolylamine | Basic conditions, room temperature |
| 3. Attachment of Acetohydrazide Moiety | Reaction with acetohydrazide | Mild conditions, catalyst if needed |
Potential Applications
Triazole derivatives, including 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, are being explored for their biological activities, such as antimicrobial, antifungal, and anticancer properties. Additionally, their unique structural features make them candidates for materials science applications, including coordination chemistry and polymer synthesis.
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